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Abstract

TLQP-21, a 21-amino acid neuropeptide derived from the VGF (non-acronymic) proprotein, is
an emerging and significant modulator of energy metabolism.[1] Primarily acting through the G-
protein-coupled receptor (GPCR) C3aR1 (Complement 3a Receptor 1), TLQP-21 has
demonstrated pleiotropic effects on energy expenditure, lipolysis, and glucose homeostasis,
positioning it as a novel therapeutic target for obesity and associated metabolic disorders.[1][2]
This document provides an in-depth technical overview of the molecular mechanisms,
physiological roles, and experimental methodologies related to human TLQP-21's function in
energy balance.

Introduction to TLQP-21

The Vgf gene, a member of the granin family, encodes a 615-amino acid pro-peptide in
humans (617 in rodents) that is proteolytically processed to generate several bioactive peptide

(7]

fragments.[1][3] Among these, TLQP-21 is one of the most extensively studied.[1] The peptide’
name is derived from the first four N-terminal amino acids (Threonine-Leucine-Glutamine-
Proline) and its length.[3] While expressed throughout the central and peripheral nervous
systems, TLQP-21 is notably found in sympathetic nerve terminals innervating adipose tissue.
[1][4] Its diverse biological functions include roles in pain modulation, gastric function, and
stress, but its impact on energy metabolism is of primary interest for metabolic disease
research.[1]
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Molecular Mechanism of Action
The C3aR1 Receptor: The Primary Target

The principal receptor for TLQP-21 is the complement C3a receptor 1 (C3aR1).[1][5] This has
been confirmed through various experiments, including photoaffinity labeling, 3-arrestin
recruitment assays, and the use of C3aR1 antagonists and siRNAs, which abolish TLQP-21's
effects.[1][5] TLQP-21 is intrinsically disordered in solution and undergoes a conformational
change to an a-helical structure upon binding to cells expressing C3aR1, a "folding-upon-
binding" mechanism.[1][6] The C-terminus of the peptide is critical for its bioactivity, with
mutations in the last four amino acids significantly reducing or completely abolishing its
function.[1][6]

While C3aR1 is the most well-documented receptor, other binding partners such as the
globular C1q receptor (gC1gR) and heat shock cognate 71 kDa protein A8 (HSPAS8) have also
been proposed, suggesting potential for additional signaling pathways.[2][7]

Intracellular Signaling Pathways

Activation of the C3aR1 by TLQP-21 initiates a cascade of intracellular signaling events
characteristic of GPCRs. The key pathways involved are:

» Calcium Mobilization: TLQP-21 binding triggers Phospholipase C (PLC), which generates
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 stimulates the release
of Ca2+ from intracellular stores in the endoplasmic reticulum, while DAG activates Protein
Kinase C (PKC).[3][8][10] This is followed by an influx of extracellular Ca2+ through store-
operated channels.[3][8]

« MAPK/ERK Pathway: The increase in intracellular calcium and PKC activation leads to the
phosphorylation and activation of the mitogen-activated protein kinase (MAPK) cascade,
specifically the extracellular signal-regulated kinase (ERK) 1/2.[8][9][11]

These signaling events form the basis of TLQP-21's ability to modulate cellular functions in
various tissues, including adipocytes and immune cells.[11]
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Caption: TLQP-21 signaling cascade via the C3aR1 receptor.
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Role in Energy Metabolism

Experimental data, primarily from rodent models, has established TLQP-21 as a catabolic
neuropeptide that enhances energy expenditure and confers resistance to obesity.[12]

Increased Energy Expenditure

Chronic intracerebroventricular (i.c.v.) administration of TLQP-21 in mice has been shown to
significantly increase resting energy expenditure and core body temperature.[13][14] This effect
is thought to be mediated by the stimulation of the autonomic nervous system, leading to the
activation of the adrenal medulla and adipose tissues.[12][13] The treatment results in elevated
serum epinephrine levels and the up-regulation of key thermogenic and metabolic genes in
both white (WAT) and brown (BAT) adipose tissue.[13]

Regulation of Adipose Tissue & Lipolysis

In WAT, TLQP-21 treatment increases the expression of peroxisome proliferator-activated
receptor & (PPAR-9), B3-adrenergic receptor (33-AR), and uncoupling protein 1 (UCP1).[13] In
BAT, it upregulates B2-adrenergic receptor (f2-AR) mRNA.[13] Functionally, TLQP-21
enhances B-adrenergic-induced lipolysis in adipocytes.[4][11] This pro-lipolytic effect is
mediated by the C3aR1-dependent activation of the MAPK/ERK pathway and subsequent
activation of Hormone Sensitive Lipase (HSL).[11]

Prevention of Diet-Induced Obesity

In mice fed a high-fat diet, concurrent treatment with TLQP-21 prevents the associated
increase in body weight and white adipose tissue mass.[12][13][14] This anti-obesity effect is a
direct consequence of its ability to increase energy expenditure and promote fat utilization.[4]
[12]

Effects on Glucose Homeostasis

TLQP-21 also influences glucose metabolism. During a glucose tolerance test in mice, TLQP-
21 treatment led to a more significant decline in free fatty acids (FFA) and triglycerides (TG)
after a glucose load, suggesting increased tissue sensitivity to insulin's lipostatic action.[12]

Quantitative Data Summary

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.pnas.org/doi/10.1073/pnas.0606102103
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://pubmed.ncbi.nlm.nih.gov/16983076/
https://www.pnas.org/doi/10.1073/pnas.0606102103
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://bartolomuccilab.umn.edu/research/vfg-derived-peptide-tlqp-21
https://www.researchgate.net/figure/TLQP-21-mediates-intracellular-signaling-via-C3aR1-activation-in-different-cell-types_fig3_355178473
https://www.researchgate.net/figure/TLQP-21-mediates-intracellular-signaling-via-C3aR1-activation-in-different-cell-types_fig3_355178473
https://www.pnas.org/doi/10.1073/pnas.0606102103
https://pmc.ncbi.nlm.nih.gov/articles/PMC1600003/
https://pubmed.ncbi.nlm.nih.gov/16983076/
https://bartolomuccilab.umn.edu/research/vfg-derived-peptide-tlqp-21
https://www.pnas.org/doi/10.1073/pnas.0606102103
https://www.pnas.org/doi/10.1073/pnas.0606102103
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597710?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The following tables summarize key quantitative findings from studies on TLQP-21.

Table 1: Receptor Activation Potency

Ligand Receptor Assay ECso Source
Mouse TLQP- B-arrestin
Human C3aR1 . 10.3 uM [1]
21 Recruitment
[B-arrestin
Human TLQP-21  Human C3aR1 68.8 uM [1]

Recruitment

| Human C3a | Human C3aR1 | -arrestin Recruitment | 3.0 uM |[1] |

Table 2: In Vivo Metabolic Effects of TLQP-21 in Mice (14-day i.c.v. infusion)

Significance (P-
Parameter Change vs. Control Source
value)

Resting Energy

. +12% <0.05 [13]

Expenditure
Rectal Temperature Increased <0.05 [13]
Serum Epinephrine Increased <0.05 [13]
Serum

) ] Decreased <0.05 [13]
Norepinephrine
B2-AR mRNA (BAT) Increased <0.05 [13]
PPAR-d mMRNA (WAT) Increased <0.05 [13]

| UCP1 mRNA (WAT) | Increased | = 0.05 |[13] |

Key Experimental Protocols

This section details common methodologies used to investigate the function of TLQP-21.

Peptide Synthesis and Purification
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o Method: Solid-phase peptide synthesis followed by purification using reverse-phase high-
performance liquid chromatography (HPLC).

» Protocol: Peptides are synthesized and purified. A linear gradient of acetonitrile with 0.1%
trifluoroacetic acid (TFA) is typically used for elution. Fractions are analyzed by analytical
HPLC, pooled, and lyophilized. The molecular weight is confirmed using ESI-MS. TFA ions
are removed using an ion exchange resin (e.g., AG1-X8).[1]

Cell-Based Receptor Activation Assays

e [-Arrestin Recruitment Assay: This assay measures the recruitment of -arrestin to an
activated GPCR, a key step in receptor desensitization and signaling.

e Protocol: HTLA cells (HEK293 cells with a 3-lactamase reporter gene) are transfected with
the C3aR1 receptor. Cells are incubated with varying concentrations of TLQP-21 or other
ligands. The recruitment of B-arrestin is quantified by measuring the cleavage of a FRET-
based substrate by the recruited B-lactamase, leading to a change in fluorescence. ECso
values are calculated from dose-response curves.[1]

e Intracellular Calcium Measurement: This method directly measures one of the earliest events
in C3aR1 signaling.

e Protocol: Cells (e.g., CHO cells) are loaded with a calcium-sensitive fluorescent dye (e.qg.,
Fura-2 AM). After establishing a baseline fluorescence reading, cells are stimulated with
TLQP-21. The change in intracellular Ca2* concentration is recorded over time by measuring
the fluorescence intensity at specific excitation/emission wavelengths.[8]

In Vivo Chronic Infusion Studies

» Objective: To assess the long-term metabolic effects of centrally administered TLQP-21.
e Protocol:
o Animal Model: Male C57BL/6J mice are commonly used.

o Surgery: Mice are anesthetized, and a cannula is stereotaxically implanted into a cerebral
ventricle (e.g., the lateral ventricle).
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o Pump Implantation: The cannula is connected via tubing to a subcutaneously implanted
osmotic minipump (e.g., Alzet), which delivers a continuous infusion of TLQP-21 (e.g., 15
K g/day ) or vehicle (artificial cerebrospinal fluid) for a set period (e.g., 14 days).[13][14]

o Monitoring: Throughout the infusion period, parameters such as body weight, food intake,
energy expenditure (via indirect calorimetry), and locomotor activity are monitored.

o Sample Collection: At the end of the study, animals are euthanized, and blood and tissues
(brain, WAT, BAT, liver) are collected for biochemical (e.g., hormone levels) and molecular
(e.g., gRT-PCR for gene expression) analyses.[13]
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Caption: Workflow for chronic in vivo TLQP-21 administration study.

Conclusion and Future Directions

TLQP-21 is a potent regulator of energy balance, acting centrally to increase energy
expenditure and peripherally to enhance lipolysis through its interaction with the C3aR1
receptor. Its ability to prevent diet-induced obesity in preclinical models makes the TLQP-
21/C3aR1 signaling axis a compelling target for the development of novel therapeutics for
obesity and related metabolic diseases.

Key differences exist between the rodent and human TLQP-21 peptides and their potency at
the human C3aR1 receptor, with the human peptide showing significantly lower potency.[1][6]
Future research must focus on fully characterizing the activity of human TLQP-21 on human

metabolic systems and resolving its physiological relevance.[9] The design of potent and
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selective small-molecule agonists or antagonists for the C3aR1 receptor, guided by the
molecular understanding of its interaction with TLQP-21, represents a promising strategy for
drug development in this area.[1][6]

Caption: Relationship between VGF, TLQP-21, and metabolic outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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